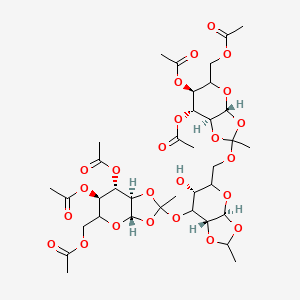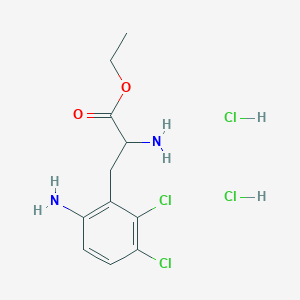
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride(Anagrelide Impurity A)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride, also known as Anagrelide Impurity A, is a compound with the molecular formula C11H14Cl2N2O2 . It has a molecular weight of 277.14 g/mol . This compound is related to the synthesis and preparation of Anagrelide, a phosphodiesterase inhibitor with antiplatelet activity .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H14Cl2N2O2/c1-2-17-10(16)6-15-5-7-9(14)4-3-8(12)11(7)13/h3-4,15H,2,5-6,14H2,1H3 . The canonical SMILES representation is CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)N . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 402.412°C at 760 mmHg . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Application in Organic Chemistry Synthesis
Summary of the Application
The compound is used in the synthesis of nitrogen-containing heterocycles . These heterocycles have attracted special attention due to their wide range of biological properties, including antibacterial, antitumor, anti-inflammatory, antiproliferative, and antiviral activity .
Methods of Application
The compound is synthesized by a reaction of ethyl 2-cyano-3-ethoxyacrylate with N1, N3 -diarylmalonamides .
Results or Outcomes
The synthesized compounds showed antibacterial activity .
Application in Pharmaceutical Research
Summary of the Application
The compound is used in the development of a highly selective isocratic liquid chromatographic method for the quantification of impurities present in anagrelide .
Methods of Application
The method involves the use of a Waters Nova Pack C18 column (250 mm × 4.6 mm, 4 µm), employing a phosphate buffer with a pH of 4.4 as mobile phase A and a blend of acetonitrile and methanol with buffer in a 30:40:30 v/v/v ratio as mobile phase B .
Results or Outcomes
The method was validated and showed precision, specificity, rapidity, reliability, and reproducibility .
Application in Cancer Management
Summary of the Application
Anagrelide, which contains the compound , is being explored for its potential use as an adjuvant therapy in cancer management . It has been found to block cancer cell-stimulated platelet formation and inhibit cancer cell migration towards platelet precursors .
Methods of Application
The compound is being developed as an oromucosal spray formulation . This method of application aims to maximize its therapeutic effects while minimizing the risk of cardiac side effects .
Results or Outcomes
Studies have shown that cancer survival rates from a range of solid tumors are related to the patient’s platelet count . Anagrelide, by reducing platelet count, could potentially improve cancer survival rates .
Application in Synthesis of Nitrogen-Containing Heterocycles
Summary of the Application
The compound is used in the synthesis of nitrogen-containing heterocycles . These heterocycles have a wide range of biological properties, including antibacterial, antitumor, anti-inflammatory, antiproliferative, and antiviral activity .
Safety And Hazards
The compound has been assigned the GHS07 and GHS08 pictograms, indicating that it may cause an allergic skin reaction (H317), may cause genetic defects (H341), and may cause cancer (H351) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P272), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
ethyl 2-amino-3-(6-amino-2,3-dichlorophenyl)propanoate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2.2ClH/c1-2-17-11(16)9(15)5-6-8(14)4-3-7(12)10(6)13;;/h3-4,9H,2,5,14-15H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINJYJNPWLLVQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC(=C1Cl)Cl)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride(Anagrelide Impurity A) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


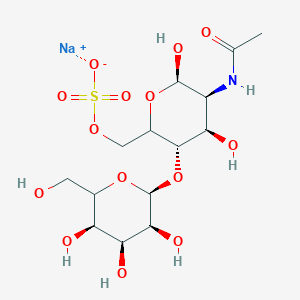
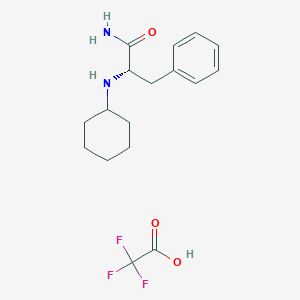
![tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate](/img/structure/B1140926.png)
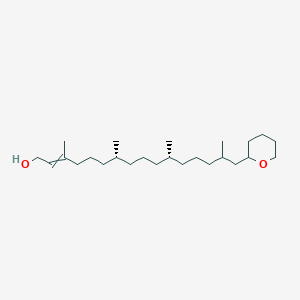
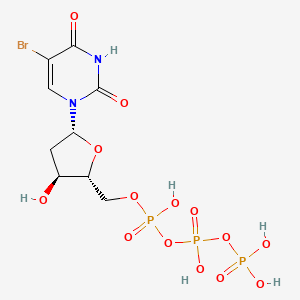
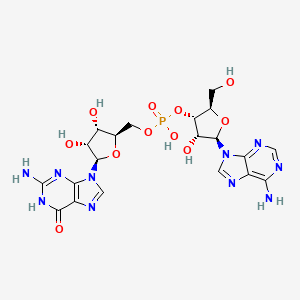
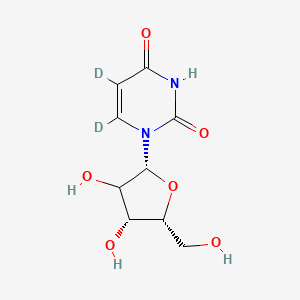
![beta-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->3)-O-[2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->6)]-1,2-O-ethylidene-, acetate (9CI)](/img/structure/B1140937.png)
![[(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1140938.png)
